molecular formula C10H11ClFN3 B13691915 3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride

3-Amino-5-(4-fluoro-2-methylphenyl)pyrazole Hydrochloride

Katalognummer: B13691915
Molekulargewicht: 227.66 g/mol
InChI-Schlüssel: BZPGBMNARXVDDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “MFCD32876636” is a chemical entity with unique properties and applications It is known for its specific molecular structure, which allows it to participate in various chemical reactions and processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32876636” involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and solvents, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under controlled conditions.

    Step 2: Purification of intermediate products through techniques like crystallization or distillation.

    Step 3: Final reaction to obtain “MFCD32876636” with high purity.

Industrial Production Methods: In industrial settings, the production of “MFCD32876636” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and cost-effectiveness. Key steps include:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Automated purification: Employing advanced techniques like chromatography and filtration.

    Quality control: Ensuring the final product meets industry standards through rigorous testing.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD32876636” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.

Wissenschaftliche Forschungsanwendungen

“MFCD32876636” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “MFCD32876636” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

“MFCD32876636” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with analogous structures or functional groups.

    Uniqueness: “MFCD32876636” may exhibit distinct reactivity, stability, or biological activity compared to its analogs.

By understanding the properties and applications of “MFCD32876636,” researchers can explore its potential in various scientific and industrial fields.

Eigenschaften

Molekularformel

C10H11ClFN3

Molekulargewicht

227.66 g/mol

IUPAC-Name

5-(4-fluoro-2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H10FN3.ClH/c1-6-4-7(11)2-3-8(6)9-5-10(12)14-13-9;/h2-5H,1H3,(H3,12,13,14);1H

InChI-Schlüssel

BZPGBMNARXVDDS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)F)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.